molecular formula C24H19NO4 B12674302 4-(2-(Benzyloxy)-4-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one CAS No. 32884-24-5

4-(2-(Benzyloxy)-4-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No.: B12674302
CAS No.: 32884-24-5
M. Wt: 385.4 g/mol
InChI Key: CBEAZKUTRQYCPU-STZFKDTASA-N
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Description

4-(2-(Benzyloxy)-4-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one is a complex organic compound that features a benzylidene group, a methoxy group, and an oxazole ring

Preparation Methods

The synthesis of 4-(2-(Benzyloxy)-4-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one typically involves multiple steps, including the formation of the oxazole ring and the introduction of the benzylidene and methoxy groups. One common synthetic route involves the reaction of 2-phenyl-1,3-oxazol-5(4H)-one with 4-methoxybenzaldehyde in the presence of a base to form the benzylidene derivative. The benzyloxy group can be introduced through a subsequent reaction with benzyl bromide under basic conditions .

Chemical Reactions Analysis

4-(2-(Benzyloxy)-4-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-(Benzyloxy)-4-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets. The benzylidene group can participate in π-π stacking interactions with aromatic residues in proteins, while the oxazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include:

    4-(2-(Benzyloxy)-4-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one: This compound shares structural similarities but may differ in the position or type of substituents.

    This compound: Another similar compound with variations in the oxazole ring or benzylidene group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .

Properties

CAS No.

32884-24-5

Molecular Formula

C24H19NO4

Molecular Weight

385.4 g/mol

IUPAC Name

(4Z)-4-[(4-methoxy-2-phenylmethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C24H19NO4/c1-27-20-13-12-19(22(15-20)28-16-17-8-4-2-5-9-17)14-21-24(26)29-23(25-21)18-10-6-3-7-11-18/h2-15H,16H2,1H3/b21-14-

InChI Key

CBEAZKUTRQYCPU-STZFKDTASA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3)OCC4=CC=CC=C4

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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